4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Overview
Description
This compound is available for purchase from Smolecule with the CAS No. 159860-31-81. It has a molecular formula of C28H41N3O2 and a molecular weight of 451.6 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds have been synthesized via various methods, such as the stereoselective NH-transfer2 and the inversion of configuration in the C-1 occurred by means of an S N 2 reaction of the mesylate group by cyanide3.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C28H41N3O21. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, related compounds have been involved in reactions such as the stereoselective NH-transfer2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. The molecular weight is 451.6 g/mol1, but other properties like melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications
Behavioral Effects in Rats : This compound, also known as SNC80, has been shown to produce convulsions, antidepressant-like effects, and locomotor stimulation in rats. Its derivatives SNC86 and SNC162 have been studied for similar effects, with SNC86 being the most potent and efficacious (Jutkiewicz et al., 2004).
In Vivo Brain Distribution Studies : Research involving radiolabeled compounds like [(11)C]SNC80 has been conducted to investigate in vivo brain distribution, particularly for the δ-opioid receptor. These studies, however, indicated low initial brain uptake and no regional specific binding for [(11)C]SNC80 in mice (Pichika et al., 2010).
Convulsant Activity and Antidepressant-like Effects : Studies have indicated that the convulsant activity of non-peptidic δ-opioid receptor agonists, including SNC80, is not required for their antidepressant-like effects. This suggests potential therapeutic applications in mental health (Broom et al., 2002).
Binding and Bioassay Studies : The compound's ability to selectively bind to δ-opioid receptors has been a significant focus, providing insights into its potential as a therapeutic agent for pain and other conditions (Calderon et al., 1997).
Convulsive and Electroencephalographic Changes in Rats : Studies on the effects of SNC80 on electroencephalographic (EEG) changes and convulsive activity in rats have been conducted. These studies are important for understanding the neurological impact of δ-opioid agonists (Jutkiewicz et al., 2006).
Antinociception and Convulsive Activity Comparison : Research comparing the receptor mechanisms and efficacy requirements for δ-agonist-induced convulsive activity and antinociception has been explored, providing insights into the complex pharmacological profiles of these compounds (Broom et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound are not readily available. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for this compound are not clear as there is limited information available. Further research and studies are needed to understand its potential applications and properties.
Please note that this information is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying about a specific compound.
properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUESLDUAWFPE-UMTXDNHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936185 | |
Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
CAS RN |
159860-31-8 | |
Record name | Snc 121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159860318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.